2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid
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Overview
Description
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid is a complex organic compound characterized by the presence of an adamantane group, a chloro-nitrophenyl group, and a formamidoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a bromine or hydroxyl group.
Coupling with Chloro-nitrophenyl Derivative: The functionalized adamantane is then coupled with a 2-chloro-5-nitrophenyl derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Introduction of Formamidoacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The adamantane group may enhance the compound’s ability to cross cell membranes, while the chloro-nitrophenyl group can interact with biological macromolecules. The formamidoacetic acid moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)amino]acetic acid
- 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)hydrazido]acetic acid
- 2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)thio]acetic acid
Uniqueness
2-(Adamantan-1-yl)-2-[(2-chloro-5-nitrophenyl)formamido]acetic acid is unique due to the presence of the formamido group, which can influence its reactivity and biological activity. This compound’s structural features provide distinct advantages in terms of stability, solubility, and potential interactions with biological targets.
Properties
IUPAC Name |
2-(1-adamantyl)-2-[(2-chloro-5-nitrobenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5/c20-15-2-1-13(22(26)27)6-14(15)17(23)21-16(18(24)25)19-7-10-3-11(8-19)5-12(4-10)9-19/h1-2,6,10-12,16H,3-5,7-9H2,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLBGYFZSOEVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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